molecular formula C13H9ClF2 B1420991 4-(Chloromethyl)-4',2-difluorobiphenyl CAS No. 1214340-98-3

4-(Chloromethyl)-4',2-difluorobiphenyl

Cat. No. B1420991
M. Wt: 238.66 g/mol
InChI Key: SIIIJRFAWIPSRG-UHFFFAOYSA-N
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Description

Chloromethyl compounds are a class of organic compounds that contain a chloromethyl group (-CH2Cl). They are often used as intermediates in various chemical reactions . For instance, 4-(Chloromethyl)benzoic acid is a laboratory chemical .


Synthesis Analysis

The synthesis of chloromethyl compounds can vary depending on the specific compound. For example, 4-(Chloromethyl)benzoic acid can be synthesized from o-anthranilic acids . Another example is the synthesis of 2-chloromethyl-4(3H)-quinazolinones, which are key intermediates in the synthesis of novel anticancer agents .


Molecular Structure Analysis

The molecular structure of chloromethyl compounds can be determined using various techniques such as X-ray diffraction (XRD), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) .


Chemical Reactions Analysis

Chloromethyl compounds can undergo various chemical reactions. For instance, chloromethyl-calix4arene derivatives were synthesized and characterized by IR spectroscopy and 1H NMR. The results showed that calix4arene was functionalized at the lower and upper rim .


Physical And Chemical Properties Analysis

The physical and chemical properties of chloromethyl compounds can be determined using various techniques. For example, the melting point, boiling point, and density of 4-(Chloromethyl)benzoic acid were determined and reported .

Safety And Hazards

Chloromethyl compounds can be hazardous. For instance, 4-(Chloromethyl)benzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause severe skin burns and eye damage .

Future Directions

Research on chloromethyl compounds is ongoing, and these compounds are often used as intermediates in the synthesis of other compounds. For instance, 2-chloromethyl-4(3H)-quinazolinones are key intermediates in the synthesis of novel anticancer agents . Future research may focus on developing new synthesis methods, exploring new reactions, and discovering new applications for these compounds.

properties

IUPAC Name

4-(chloromethyl)-2-fluoro-1-(4-fluorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF2/c14-8-9-1-6-12(13(16)7-9)10-2-4-11(15)5-3-10/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIIJRFAWIPSRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)CCl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-4',2-difluorobiphenyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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